Fumaric acid, bis(2-naphthyl) ester
Description
Fumaric acid, bis(2-naphthyl) ester (chemical formula: C₂₄H₁₈O₄) is a diester derivative of fumaric acid, where both carboxylic acid groups are esterified with 2-naphthol.
Properties
CAS No. |
73839-82-4 |
|---|---|
Molecular Formula |
C24H16O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
dinaphthalen-2-yl (Z)-but-2-enedioate |
InChI |
InChI=1S/C24H16O4/c25-23(27-21-11-9-17-5-1-3-7-19(17)15-21)13-14-24(26)28-22-12-10-18-6-2-4-8-20(18)16-22/h1-16H/b14-13- |
InChI Key |
OQTWKMMWTVEVPX-YPKPFQOOSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)/C=C\C(=O)OC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C=CC(=O)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumaric acid, bis(2-naphthyl) ester can be synthesized through the esterification of fumaric acid with 2-naphthol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together to form the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous feeding of fumaric acid and 2-naphthol into a reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Fumaric acid, bis(2-naphthyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to fumaric acid and 2-naphthol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl groups, leading to the formation of quinones.
Substitution: The ester can participate in substitution reactions, where the naphthyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Fumaric acid and 2-naphthol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Substituted naphthyl esters.
Scientific Research Applications
Fumaric acid, bis(2-naphthyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of fumaric acid, bis(2-naphthyl) ester involves its interaction with cellular pathways related to oxidative stress and inflammation. The compound is believed to activate the nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage. By activating Nrf2, the compound enhances the expression of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS) in cells.
Comparison with Similar Compounds
Structural and Physical Properties
Fumaric acid esters vary widely in their physical and chemical properties depending on the substituent groups. Below is a comparison with key analogs:
*Estimated based on naphthyl group contributions to logP (e.g., chloroacetic acid 2-naphthyl ester: logP = 2.984 ).
Key Observations :
- Molecular Weight and Lipophilicity : The bis(2-naphthyl) ester’s high molecular weight (370.40 g/mol) and predicted logP (~3.5) suggest greater lipophilicity compared to aliphatic esters like dimethyl or diethyl fumarate. This property may limit its solubility in aqueous systems but enhance compatibility with hydrophobic matrices.
- Boiling Point : Aliphatic esters (e.g., bis(2-ethylhexyl)) exhibit lower boiling points due to weaker intermolecular forces, whereas aromatic esters like the bis(2-naphthyl) derivative likely require higher temperatures for volatilization.
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